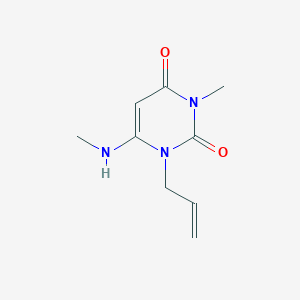![molecular formula C26H28N6O4S2 B11089399 2,2'-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide]](/img/structure/B11089399.png)
2,2'-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] is a complex organic compound that features a unique structure incorporating oxadiazole rings, sulfur atoms, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] typically involves multiple steps, starting from readily available precursors. The process often includes the formation of oxadiazole rings through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The incorporation of sulfur atoms and acetamide groups is achieved through subsequent reactions, such as nucleophilic substitution and acylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole rings can be reduced under specific conditions to yield different products.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the oxadiazole rings can produce amines or other reduced species.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole rings and sulfur atoms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] exerts its effects depends on its interaction with molecular targets. The oxadiazole rings and sulfur atoms can form noncovalent bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The acetamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but may lack the sulfur atoms or acetamide groups.
Sulfonamide Derivatives: These compounds contain sulfur atoms and amide groups but may not have the oxadiazole rings.
Thiadiazole Derivatives: These compounds have a similar sulfur-containing ring structure but differ in the arrangement of nitrogen and oxygen atoms.
Uniqueness
2,2’-[1,4-Butanediylbis(1,3,4-oxadiazole-5,2-diylsulfanediyl)]bis[N-(2-methylphenyl)acetamide] is unique due to its combination of oxadiazole rings, sulfur atoms, and acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H28N6O4S2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-[[5-[4-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]butyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H28N6O4S2/c1-17-9-3-5-11-19(17)27-21(33)15-37-25-31-29-23(35-25)13-7-8-14-24-30-32-26(36-24)38-16-22(34)28-20-12-6-4-10-18(20)2/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,27,33)(H,28,34) |
InChI Key |
YAPKNJATTKTSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCCCC3=NN=C(O3)SCC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11089323.png)
![3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11089325.png)
![2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11089327.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11089338.png)
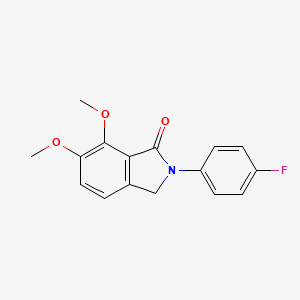
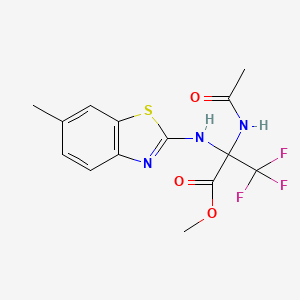
![[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]acetic acid](/img/structure/B11089357.png)
![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11089363.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B11089368.png)
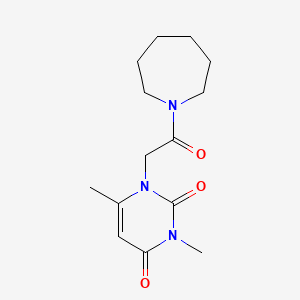
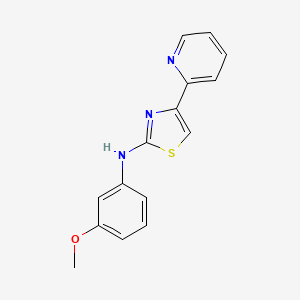
![4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine](/img/structure/B11089394.png)
